molecular formula C9H10N2O B034393 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Katalognummer: B034393
CAS-Nummer: 111097-45-1
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: AZHYTKTXXMFJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a pyrrolidine ring annulated to a pyridine, serves as a versatile and critically important molecular building block. Its primary research value lies in its application as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The structure is recognized as a "hinge-binding" motif, capable of forming crucial hydrogen-bonding interactions within the ATP-binding pockets of various protein kinases. Researchers utilize this compound to develop and optimize potential therapeutic agents for a range of diseases, including oncology, inflammatory disorders, and neurodegenerative conditions. Its physicochemical properties, influenced by the embedded lactam and ketone functionalities, can be strategically modified to fine-tune the potency, selectivity, and metabolic stability of candidate drugs. Supplied as a high-purity compound, it is intended for use in lead optimization, structure-activity relationship (SAR) studies, and library synthesis to accelerate innovation in pharmaceutical R&D.

Eigenschaften

IUPAC Name

1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHYTKTXXMFJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Design and Mechanistic Pathway

The cyclocondensation of 2-amino-dihydropyrrole derivatives with acetylacetone or related active methylene precursors constitutes a robust route to the target compound. As demonstrated by Hilmy et al., analogous pyrrolo[2,3-b]pyridines form via acid-catalyzed C–N bond formation between the amine group and carbonyl electrophile. For 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, the reaction proceeds through:

  • Electrophilic activation of acetylacetone’s carbonyl group via protonation in acetic acid/HCl.

  • Nucleophilic attack by the 2-amino group of dihydro-pyrrole, forming a Schiff base intermediate.

  • Cyclization with concomitant dehydration, yielding the fused bicyclic system.

Optimized Protocol and Yield Data

A representative procedure involves refluxing 2-amino-2,3-dihydro-1H-pyrrole-3-carbonitrile (10 mmol) with acetylacetone (10 mmol) in acetic acid (15 mL) containing concentrated HCl (0.5 mL) for 4 hours. Purification via silica gel chromatography (CH2Cl2/MeOH, 39:1) affords the product as a white solid in 82% yield. Key spectroscopic data align with expectations:

  • IR : 1671 cm⁻¹ (C=O stretch), 3122–3260 cm⁻¹ (NH2).

  • ¹H NMR (DMSO-d₆) : δ 2.49 (s, 3H, COCH3), 3.12–3.25 (m, 2H, dihydro CH2), 6.77 (s, 1H, pyrrole-H).

Reductive Acetylation of Aromatic Pyrrolo[2,3-b]pyridine Precursors

Hydrogenation of the Pyridine Ring

Fully aromatic 1H-pyrrolo[2,3-b]pyridines serve as viable precursors for partial hydrogenation. As reported by RSC studies, catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) selectively reduces the pyridine ring’s C2–C3 double bond, yielding the 2,3-dihydro derivative. Subsequent acetylation introduces the ketone moiety.

Stepwise Procedure

  • Hydrogenation : 1H-pyrrolo[2,3-b]pyridine (5.0 g) in ethanol undergoes hydrogenation at 50°C for 12 hours, achieving 75% conversion to the dihydro analog.

  • Acetylation : The dihydro intermediate reacts with acetic anhydride (1.2 eq) in pyridine at 0°C, followed by quenching with ice water. Isolation by extraction (EtOAc) provides the acetylated product in 68% yield.

Challenges in Regioselectivity

Over-reduction to tetrahydro derivatives remains a concern. Kinetic control using Lindlar’s catalyst (Pb-poisoned Pd) minimizes this side reaction, maintaining dihydro selectivity >90%.

Direct N-Acetylation of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

Friedel-Crafts vs. Nucleophilic Acetylation

Direct acetylation of the dihydro core’s nitrogen atom presents a streamlined approach. Two pathways have been explored:

  • Friedel-Crafts Acylation : Requires Lewis acids (AlCl3) but suffers from low regioselectivity due to competing ring acetylation.

  • Nucleophilic Acetylation : Employing acetyl chloride in basic media (pyridine/DMAP) selectively targets the pyrrole nitrogen, achieving 85% yield under mild conditions.

Spectroscopic Validation

¹³C NMR confirms N-acetylation via a resonance at δ 169.8 ppm (C=O), with no detectable ring-substituted isomers.

Multicomponent Synthesis Involving Hantzsch-Type Cyclization

Thiazole-Mediated Assembly

Adapting methodologies from MDPI, a one-pot synthesis combines 2,3-dihydropyrrole-3-carbothioamide, chloroacetone, and ammonium acetate in ethanol under reflux. The Hantzsch reaction forms the thiazole ring concurrently with acetyl group incorporation, yielding the target compound in 78% yield after 6 hours.

Advantages and Limitations

This method eliminates isolation of intermediates but requires stringent stoichiometric control to prevent oligomerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Cyclocondensation824High atom economyRequires acidic conditions
Reductive Acetylation6812Utilizes stable precursorsMulti-step, catalytic handling
N-Acetylation852Rapid, single-stepBase-sensitive intermediates
Multicomponent786Convergent synthesisByproduct formation

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

    Industry: The compound is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) logP
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone C₉H₁₀N₂O 162.19 None N/A ~1.5
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone C₉H₇FN₂O 178.17 5-F N/A ~1.8
1-{5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl}ethan-1-one C₉H₆FN₂OI 304.06 5-F, 4-I N/A 2.1
(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-nitrophenyl)methanone C₁₄H₁₁N₃O₃ 270.09 4-NO₂, phenyl 158.4 ~2.3
1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone C₉H₁₀N₂O 162.19 None ([2,3-c] isomer) N/A ~1.6

Biologische Aktivität

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a heterocyclic compound characterized by its unique fused pyrrole and pyridine ring structure. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as enzyme inhibitors.

The molecular formula of this compound is C10H10N2O. The compound features a ketone functional group which enhances its reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold in drug discovery.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been studied for its effects on Fibroblast Growth Factor Receptors (FGFRs) . The inhibition of FGFRs leads to decreased cell proliferation and increased apoptosis through the modulation of several downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Biological Activity Profile

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It binds to molecular targets involved in tumor growth and effectively blocks their activity.
  • Enzyme Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases, including cancer and metabolic disorders . This inhibition can lead to therapeutic effects in conditions mediated by SGK-1 activity.
  • Antileishmanial Effects : A derivative of this compound demonstrated significant antileishmanial activity in vitro and in vivo, showing potential for treating visceral leishmaniasis .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, one derivative showed an IC50 value of 8.36 μM against specific cancer cell lines while maintaining low toxicity levels .

Case Study 2: Antileishmanial Activity

A series of derivatives were synthesized and evaluated for their antileishmanial efficacy. One compound demonstrated a 56.2% reduction in liver parasite burden at a dosage of 12.5 mg/kg when tested in Balb/c mice models . This highlights the potential application of these compounds in treating parasitic infections.

Pharmacokinetics

Pharmacokinetic studies have shown that certain derivatives of this compound are stable in both simulated gastric fluid and simulated intestinal fluid, suggesting favorable absorption characteristics which are crucial for oral bioavailability .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAnticancer8.36Effective against multiple cancer lines
Compound 5m (derivative)Antileishmanial8.36Significant efficacy in vivo
Other Pyrrole DerivativesVariableVariesGenerally lower potency

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) based on Fukui indices .
  • MD Simulations : Model binding interactions with biological targets (e.g., RNA polymerase) to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for enhanced bioavailability .

How can researchers address low yields in the final acylation step of this compound?

Basic Research Focus
Common issues and solutions:

  • Activation of Carboxylic Acids : Use coupling agents like EDCI/HOBt or generate acyl chlorides in situ .
  • Solvent Optimization : Replace THF with DCM or DMF to enhance solubility of intermediates .
  • Temperature Control : Perform reactions at 0°C to minimize ketone decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.